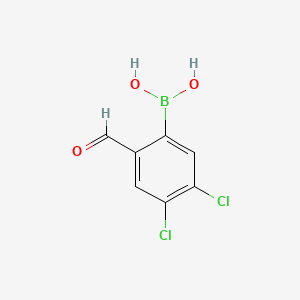
(4,5-Dichloro-2-formylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often relies on scalable methods such as hydroboration, where a borane reagent is added to an alkene or alkyne to form the corresponding boronic acid . This method is favored for its efficiency and ability to produce large quantities of the desired product.
化学反应分析
Types of Reactions
(4,5-Dichloro-2-formylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
科学研究应用
(4,5-Dichloro-2-formylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4,5-Dichloro-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity . The molecular targets include serine proteases and kinases, which are involved in various cellular processes .
相似化合物的比较
Similar Compounds
Uniqueness
(4,5-Dichloro-2-formylphenyl)boronic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other formylphenylboronic acids, which may lack these substituents .
属性
分子式 |
C7H5BCl2O3 |
|---|---|
分子量 |
218.83 g/mol |
IUPAC 名称 |
(4,5-dichloro-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3,12-13H |
InChI 键 |
ZAOVYRJZEDKYIN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1C=O)Cl)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















